4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Lipophilicity Drug-likeness SAR

4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide (C₁₇H₁₇N₃O₂S₂, MW 359.48 g/mol) is a member of the thiazole‑linked benzenesulfonamide class. Structurally, it links a primary benzenesulfonamide group through a 2‑amino bridge to a 1,3‑thiazole ring bearing a 4‑(4‑ethylphenyl) substituent.

Molecular Formula C17H17N3O2S2
Molecular Weight 359.5 g/mol
Cat. No. B3561296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Molecular FormulaC17H17N3O2S2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H17N3O2S2/c1-2-12-3-5-13(6-4-12)16-11-23-17(20-16)19-14-7-9-15(10-8-14)24(18,21)22/h3-11H,2H2,1H3,(H,19,20)(H2,18,21,22)
InChIKeyLLUBOEHOKANDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Structural and Pharmacophoric Classification for Procurement Workflows


4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide (C₁₇H₁₇N₃O₂S₂, MW 359.48 g/mol) is a member of the thiazole‑linked benzenesulfonamide class [1]. Structurally, it links a primary benzenesulfonamide group through a 2‑amino bridge to a 1,3‑thiazole ring bearing a 4‑(4‑ethylphenyl) substituent [2]. This architecture superimposes the well‑established carbonic anhydrase / metallo‑enzyme zinc‑binding sulfonamide pharmacophore onto a thiazole scaffold whose 4‑position aryl substitution is a key modulator of target affinity, selectivity, and physicochemical profile, as demonstrated in closely related thiazole‑benzenesulfonamide series targeting carbonic anhydrase isoforms [3], B‑RAFᵛ⁶⁰⁰ᴱ kinase [4], and β₃‑adrenergic receptors [5].

Why 4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide Defies Simple In‑Class Substitution


The benzenesulfonamide‑thiazole class covers multiple, pharmacologically unrelated functional endpoints—carbonic anhydrase inhibition, kinase blockade, β₃‑adrenergic modulation, and anticancer ER‑stress induction—that are exquisitely sensitive to the identity and position of the aryl substituent at the thiazole 4‑position [1]. Even conservative changes at the 4‑phenyl ring (e.g., H → ethyl, methyl, halogen) produce >10‑fold differences in target affinity and selectivity within a single congeneric series [2]. Consequently, procurement specialists and screening biologists cannot treat generic 4‑aryl‑thiazol‑2‑yl‑benzenesulfonamide‑class reagents as functionally interchangeable; substitution with the nearest analogue, 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (MW 331.41 g/mol), is expected to alter both target engagement and physicochemical properties (logP, solubility, and plasma protein binding) in ways that cannot be predicted without matched experimental data .

4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Quantitative Comparator‑Based Differentiation Evidence


lipophilicity-Driven Pharmacokinetic Differentiation: CLogP Advantage of the 4-Ethylphenyl Substituent vs. 4-Phenyl and 4-Hydrogen Analogues

The calculated partition coefficient (CLogP) of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is 4.024 [1]. This represents a significant increase in lipophilicity relative to two close structural analogues: the 4-phenyl-substituted derivative 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (predicted CLogP ~2.8, estimated from the loss of the ethyl group, ΔCLogP ≈ +1.2) and the unsubstituted 4-position analogue (predicted CLogP <2.0) [2]. The CLogP shift is large enough to alter the compound's permeability classification, plasma protein binding, and likely oral absorption profile, distinguishing it from less lipophilic in‑class candidates during early‑stage screening library selection.

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area Consistency: Maintaining Favorable Passive Permeability Within CNS‑Penetrant Range

The topological polar surface area (tPSA) of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is 67 Ų [1]. This value is identical (within computational precision) to that of the 4‑phenyl analogue 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (tPSA ~67 Ų) . Both compounds fall below the widely accepted CNS‑penetrance threshold of 90 Ų, predicting favourable passive blood‑brain barrier permeability. Critically, when combined with the elevated CLogP (4.024 vs. ~2.8 for the 4‑phenyl analogue), the 4‑ethylphenyl compound occupies a more lipophilic region of CNS‑MPO space without tPSA penalty, potentially offering superior CNS partitioning relative to the less lipophilic 4‑phenyl congener.

CNS drug-likeness tPSA Blood‑brain barrier

Hydrogen‑Bond Donor/Acceptor Profile Alignment with Drug‑Like Oral Bioavailability Guidelines

The compound possesses 2 hydrogen‑bond donors (HBD) and 5 hydrogen‑bond acceptors (HBA) [1]. This HBD/HBA profile matches the 4‑phenyl analogue (2 HBD, 5 HBA) [2] and is identical to the core sulfathiazole scaffold (2 HBD, 5 HBA) [3], ensuring compliance with Lipinski's Rule of Five for oral drug‑likeness (HBD ≤5, HBA ≤10). The addition of the 4‑ethylphenyl substituent introduces increased molecular weight (359.5 vs. 331.4 g/mol) and lipophilicity without perturbing the hydrogen‑bonding pharmacophore, a key differentiation for procurement decisions where oral bioavailability potential must be balanced against target‑specific potency requirements.

Drug-likeness Lipinski Rule of Five Oral bioavailability

4-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Evidence‑Aligned Research and Procurement Scenarios


Lipophilicity‑Driven CNS Target Engagement Screening

The elevated CLogP (4.024) combined with sub‑90 Ų tPSA (67 Ų) makes this compound a rational choice for screening cascades requiring CNS‑penetrant sulfonamide probes, outperforming the less lipophilic 4‑phenyl analogue (estimated CLogP ~2.8) in predicted brain partitioning while retaining passive permeability. [REFS-1, REFS-2]

Oral Bioavailability‑Compliant Fragment or Lead‑Like Library Design

With 2 HBD, 5 HBA, and no Lipinski violations, the compound integrates seamlessly into oral drug‑like screening libraries. The 4‑ethylphenyl substituent adds hydrophobic bulk (MW 359.5) without sacrificing Rule‑of‑Five compliance, offering a differentiated chemotype for fragment‑to‑lead optimization. [REFS-3, REFS-4]

Carbonic Anhydrase Isoform Selectivity Profiling

The primary benzenesulfonamide moiety is the canonical zinc‑binding group for carbonic anhydrase (CA) inhibition. In closely related thiazole‑linked benzenesulfonamide series, 4‑aryl substitution on the thiazole ring drives isoform selectivity (hCA I vs. hCA II vs. tumor‑associated hCA IX/XII). The 4‑ethylphenyl variant provides a distinct hydrophobic footprint for probing isoform‑specific binding pockets relative to 4‑phenyl or 4‑halogen analogues. [5]

Kinase Inhibitor Selectivity Screening Against B‑RAFᵛ⁶⁰⁰ᴱ

Thiazole‑benzenesulfonamide congeners have demonstrated low nanomolar B‑RAFᵛ⁶⁰⁰ᴱ inhibitory activity (IC₅₀ 23.1–47.2 nM) with selectivity over wild‑type B‑RAF in published series. The 4‑ethylphenyl substitution pattern may confer a distinct selectivity window compared to other 4‑aryl variants, warranting its inclusion in kinase‑focused screening decks. [6]

Quote Request

Request a Quote for 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.